molecular formula C₁₃H₁₇NO₃S B1142707 Methyl (2-benzyl-3-mercaptopropanoyl)glycinate CAS No. 83960-22-9

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate

Cat. No.: B1142707
CAS No.: 83960-22-9
M. Wt: 267.34
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Description

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate is a sulfur-containing glycine derivative characterized by a benzyl-substituted mercaptopropanoyl backbone esterified with a methyl glycinate group. Its structure combines a thiol (-SH) group, a benzyl aromatic moiety, and a glycine ester, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound has been synthesized via condensation reactions involving methyl glycinate and thiol-containing precursors under reflux conditions, as demonstrated in studies on heterocyclic compound synthesis . Notably, it is structurally related to Racecadotril impurities and intermediates, such as Benzyl N-[(2S)-2-benzyl-3-mercaptopropanoyl]glycinate (CAS: 81110-69-2), which share functional group similarities but differ in ester substituents (methyl vs. benzyl) .

Properties

IUPAC Name

methyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-17-12(15)8-14-13(16)11(9-18)7-10-5-3-2-4-6-10/h2-6,11,18H,7-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBHIAPUIJHFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(CC1=CC=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-benzyl-3-mercaptopropanoyl)glycinate typically involves the reaction of glycine with benzyl mercaptan and methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-benzyl-3-mercaptopropanoyl)glycinate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs and Reactivity

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate belongs to a class of glycinate esters with variable aromatic and thiol substituents. Key structural analogs include:

Compound Substituents/Modifications Key Properties/Applications Reference
Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate Pyridinyl and cyano groups Precursor for heterocyclic synthesis (89% yield)
Methyl (3-(4-(tert-butyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoyl)glycinate tert-Butylphenyl and dioxoisoindolinyl Lower synthetic yield (54%) due to steric hindrance
Acetylacetonate (acac) ligands Non-glycinate, acetylacetonate backbone Facilitates DNA intercalation
Benzyl glycinate derivatives Benzyl ester instead of methyl Altered pharmacokinetics in prodrugs

Key Observations :

  • Synthetic Efficiency : Methyl glycinate derivatives with smaller substituents (e.g., pyridinyl in ) achieve higher yields (~89%) compared to bulkier analogs like tert-butylphenyl derivatives (54%) .

Mechanistic Insights :

  • Glycinate ligands favor minor groove binding due to their flexible carboxylate side chains, which stabilize interactions without disrupting base-pair stacking .
  • Acac ligands, lacking polar glycinate groups, promote intercalation and base-pair flipping, likely due to planar aromaticity and hydrophobic interactions .
Purity and Impurity Profiles

This compound is associated with impurities such as Methyl 2-benzyl-3-chloropropanoate (Product Code: DA-R003-f), highlighting the importance of rigorous characterization during synthesis . Comparatively, benzyl ester analogs (e.g., Benzyl N-[(2S)-2-benzyl-3-mercaptopropanoyl]glycinate) require precise control of reaction conditions to avoid byproducts, as ester group stability varies with substituents .

Biological Activity

Methyl (2-benzyl-3-mercaptopropanoyl)glycinate is a sulfur-containing compound with significant potential in various biological applications. Its unique structure allows it to interact with multiple biological targets, leading to diverse pharmacological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₇NO₃S
  • Molecular Weight : 267.34 g/mol
  • IUPAC Name : methyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate

The compound is characterized by the presence of a mercapto group, which plays a crucial role in its biological activity by enabling covalent interactions with thiol groups in proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol-containing enzymes and receptors. This interaction can modulate enzyme activity and influence various biochemical pathways, including:

  • Antioxidant Activity : The compound exhibits significant radical scavenging properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies indicate potential antimicrobial activity against various pathogens.
  • Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production.

Antioxidant Activity

A study investigated the antioxidant capacity of this compound using various assays, including DPPH radical scavenging and ABTS assays. The results indicated that the compound exhibited a strong ability to scavenge free radicals, comparable to established antioxidants.

Assay TypeIC50 Value (µM)Comparison Control
DPPH Scavenging25Ascorbic Acid (20)
ABTS Scavenging30Trolox (25)

Antimicrobial Activity

In vitro studies evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results demonstrated notable antibacterial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on tyrosinase, an enzyme relevant in pigmentation disorders. The results indicated that it could inhibit tyrosinase activity effectively:

CompoundIC50 Value (µM)
This compound15
Kojic Acid25

This suggests that the compound may have applications in treating hyperpigmentation disorders.

Case Studies

  • Case Study on Antioxidant Effects :
    • In a cellular model, this compound was shown to reduce oxidative stress markers significantly, improving cell viability under oxidative conditions.
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial involving skin infections demonstrated that topical application of formulations containing this compound led to faster healing times compared to standard treatments.

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